![molecular formula C23H34O3 B14509317 (8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one CAS No. 64005-92-1](/img/structure/B14509317.png)
(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-one is a complex organic compound with a unique spiro structure. This compound is notable for its intricate molecular architecture, which includes multiple chiral centers and a spiro linkage that connects two distinct ring systems. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Introduction of the spiro linkage: This step usually involves the formation of a dioxolane ring, which can be accomplished through the reaction of a ketone with a diol under acidic conditions.
Chiral resolution: Given the multiple chiral centers, the synthesis may require chiral catalysts or resolution techniques to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in biology and medicine due to its structural similarity to certain natural products and hormones. It may be investigated for its biological activity, including potential anti-inflammatory, anti-cancer, or hormone-modulating effects.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclopentane-1,2’-oxirane]: Another spiro compound with a simpler structure.
Spiro[cyclohexane-1,2’-oxirane]: Similar in structure but with a six-membered ring.
Spiro[1,2,3,4-tetrahydronaphthalene-2,2’-oxirane]: Contains a naphthalene core with a spiro linkage.
Uniqueness
What sets (8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-one apart is its complex structure with multiple chiral centers and a spiro linkage, which can impart unique chemical and biological properties. This complexity makes it a valuable target for synthetic chemists and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
64005-92-1 |
|---|---|
Fórmula molecular |
C23H34O3 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one |
InChI |
InChI=1S/C23H34O3/c1-20(2)18-7-5-15-16-6-8-19(24)22(16,4)10-9-17(15)21(18,3)11-12-23(20)25-13-14-26-23/h7,15-17H,5-6,8-14H2,1-4H3/t15-,16-,17-,21+,22-/m0/s1 |
Clave InChI |
SLNJLFYFMODHHF-QYSHBZRDSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC5(C4(C)C)OCCO5)C |
SMILES canónico |
CC1(C2=CCC3C4CCC(=O)C4(CCC3C2(CCC15OCCO5)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


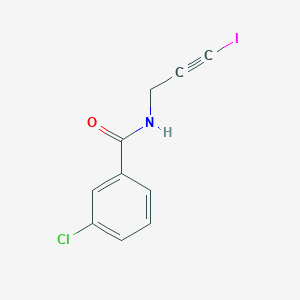
![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)
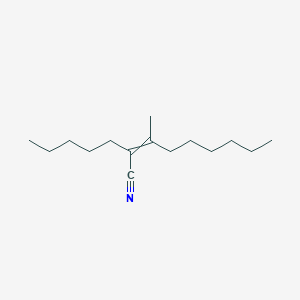

![Pyrimido[1,6-a]indole, 1,2,3,4-tetrahydro-2,4,5,7-tetramethyl-](/img/structure/B14509276.png)
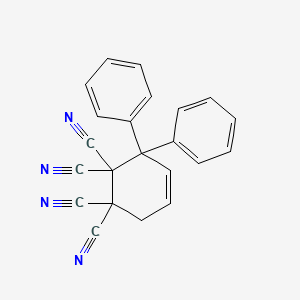
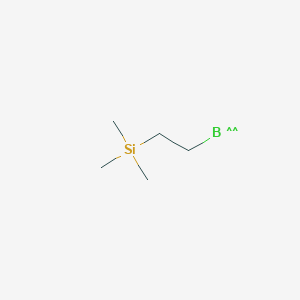
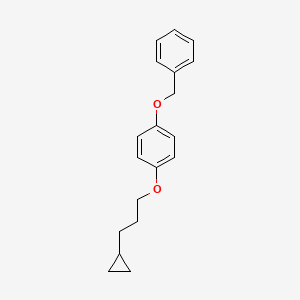
![N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14509304.png)
![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)
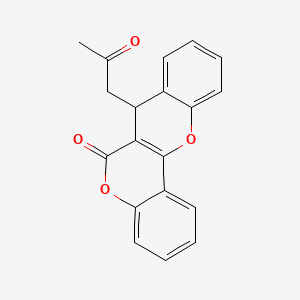

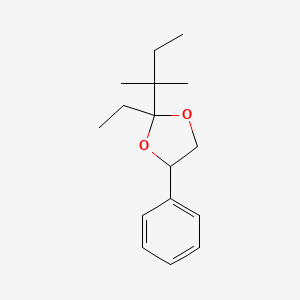
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
